(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one
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Overview
Description
(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one is a heterocyclic organic compound featuring a fused furan and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a furan derivative and a pyran derivative, which undergo a cyclization reaction in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like trifluoroacetic acid. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative with similar structural features.
5-Hydroxymethylfurfural: Another furan-based compound with significant chemical reactivity.
Uniqueness
(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
(6S)-6-methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-10-8-3-6-5(4-11-8)2-7(9)12-6/h2-3,8H,4H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYDBOMJJKYUJM-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=C2C(=CC(=O)O2)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C=C2C(=CC(=O)O2)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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